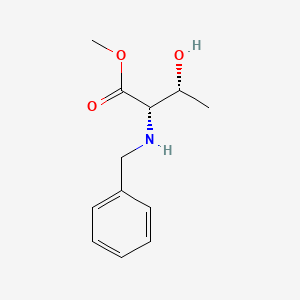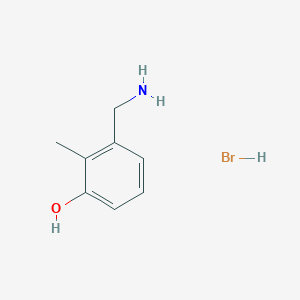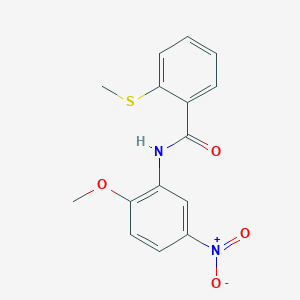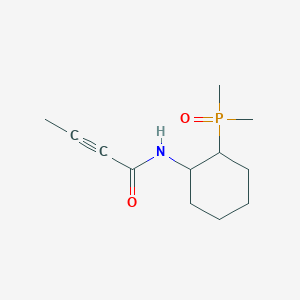![molecular formula C17H23N3OS B2741983 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2320889-65-2](/img/structure/B2741983.png)
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a thiophene ring
Preparation Methods
The synthesis of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves multiple steps. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The structure of the synthesized complex is typically confirmed by NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of platinum-group metal complexes, which are important for modern photovoltaic devices . In the field of medicinal chemistry, it may be explored for its potential biological activities .
Mechanism of Action
The mechanism of action of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves the modulation of electronic configurations and photophysical properties .
Comparison with Similar Compounds
Similar compounds include 2-(1-Methyl-1H-pyrazol-4-yl)morpholine and other pyrazole derivatives . Compared to these compounds, 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is unique due to its combination of a piperidine ring, a pyrazole ring, and a thiophene ring, which provides distinct electronic and photophysical properties .
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-13-7-9-22-16(13)5-6-17(21)20-8-3-4-14(12-20)15-10-18-19(2)11-15/h7,9-11,14H,3-6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAZHMXGKOANRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)
![N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2741903.png)
![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2741904.png)

![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)

![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2741913.png)

![3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2741916.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741919.png)
![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)

